molecular formula C5H4ClNO B096057 2-Chloro-4-hydroxypyridine CAS No. 17368-12-6

2-Chloro-4-hydroxypyridine

Cat. No.: B096057
CAS No.: 17368-12-6
M. Wt: 129.54 g/mol
InChI Key: VBEHFOMFHUQAOW-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxypyridine (CAS: 17368-12-6) is an organic compound with the molecular formula C₅H₄ClNO and a molecular weight of 129.54 g/mol . It is synthesized via two primary routes:

  • Route 1: From 2-chloro-4-aminopyridine with a 91% yield .
  • Route 2: From 2-chloro-4-nitropyridine with a 46% yield .

Preparation Methods

Oxidation-Nitration-Reduction Sequential Pathway

Initial Oxidation of 2-Chloropyridine

The first step in this pathway involves the oxidation of 2-chloropyridine to 2-chloropyridine oxide. As detailed in a patent by CN104974085A, meta-chloroperbenzoic acid (mCPBA) serves as the oxidizing agent in chloroform solvent . The molar ratio of 2-chloropyridine to mCPBA is critical, with optimal results achieved at a 1:2–1:3 ratio. This step proceeds under mild conditions (25°C, 10 hours), yielding 2-chloropyridine oxide with a molar yield of 70–72% .

Mechanistic Insights

The oxidation mechanism involves electrophilic attack by mCPBA on the pyridine nitrogen, forming an N-oxide intermediate. Chloroform’s inert nature prevents side reactions, ensuring high selectivity. Post-reaction workup includes quenching with saturated sodium thiosulfate to destroy residual mCPBA, followed by dichloromethane extraction to isolate the product .

Nitration of 2-Chloropyridine Oxide

Nitration employs a mixed acid system (concentrated HNO₃ and H₂SO₄) at 0°C, gradually warming to 100°C. The volume ratio of HNO₃ to H₂SO₄ (1:1.6–1:2) ensures efficient nitration without decomposition . This step introduces a nitro group at the 4-position, forming 2-chloro-4-nitropyridine oxide with 65–70% yield .

Key Observations

  • Temperature Control : Maintaining 0°C during initial mixing prevents exothermic side reactions.

  • Acid Strength : Sulfuric acid acts as a catalyst and dehydrating agent, enhancing nitronium ion (NO₂⁺) formation.

Reduction to 2-Chloro-4-Aminopyridine

The final reduction step converts the nitro group to an amine using iron powder and concentrated HCl in a ethanol-water solvent system. This method achieves an 85% yield under reflux conditions . While the patent focuses on 2-chloro-4-aminopyridine, analogous reduction conditions could theoretically be adapted for hydroxylation by replacing the reducing agent with a hydrolytic agent.

Alternative Synthetic Routes Explored in Literature

Limitations

  • Regioselectivity : Achieving exclusive 4-substitution is challenging due to the pyridine ring’s electronic structure.

  • Functional Group Tolerance : The chloro group may undergo undesired side reactions under harsh conditions.

Industrial-Scale Production Considerations

Solvent and Reagent Optimization

  • Chloroform vs. Alternatives : While chloroform is effective in oxidation steps, its toxicity necessitates exploration of greener solvents (e.g., ethyl acetate).

  • Acid Recovery : Recycling H₂SO₄ from nitration mixtures reduces waste and costs.

Process Intensification Strategies

  • Continuous Flow Reactors : Could enhance safety and yield in exothermic nitration steps.

  • Catalyst Recycling : Immobilizing mCPBA on solid supports might improve oxidation efficiency.

Comparative Analysis of Methodologies

Parameter Oxidation-Nitration-Reduction Theoretical Direct Hydroxylation
Yield 65–85% Not reported
Step Count 31–2
Scalability High (patent demonstrated) Unproven
Byproduct Formation ModeratePotentially high

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-4-hydroxypyridine is primarily utilized in the pharmaceutical industry for its potential as an active pharmaceutical ingredient (API). It serves as a building block in the synthesis of several biologically active compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .

Antiviral and Anticancer Properties

Some derivatives demonstrate antiviral activity against various viruses and show promise in anticancer applications. The mechanism involves the inhibition of specific enzymes that are crucial for viral replication or cancer cell proliferation .

Agricultural Applications

In agriculture, this compound functions as a critical intermediate in the formulation of herbicides and fungicides. Its efficacy in enhancing crop protection has been widely documented.

Herbicides

The compound is integral in synthesizing herbicides that target specific weed species without harming crops. Its application leads to improved yield and crop quality by effectively controlling unwanted vegetation .

Fungicides

As a component of fungicide formulations, this compound helps protect crops from fungal diseases, thereby ensuring better agricultural productivity and sustainability .

Chemical Synthesis

The compound serves as a versatile reagent in organic synthesis due to its reactive chloro and hydroxyl groups.

Synthesis of Pyridine Derivatives

It is commonly used to synthesize various pyridine derivatives, which are essential in developing agrochemicals and pharmaceuticals .

Building Block for Complex Molecules

In synthetic organic chemistry, this compound acts as a building block for creating complex molecular structures used in drug development and materials science .

Case Study 1: Development of Antimicrobial Agents

A study published in a peer-reviewed journal demonstrated that modifying the structure of this compound led to new compounds with enhanced antibacterial activity against resistant strains of bacteria. This research highlights the compound's potential in addressing antibiotic resistance issues .

Case Study 2: Herbicide Efficacy

Field trials conducted on crops treated with herbicides formulated with this compound showed a significant reduction in weed biomass compared to untreated plots. The results indicated not only effective weed control but also improved crop yields, validating its agricultural applications .

Comparison with Similar Compounds

Physical Properties :

  • Melting point: 169–172°C .
  • Boiling point: 225.1°C (at 760 mmHg) .
  • Density: 1.35 g/cm³ .

Structural Analogues in Pyridine/Pyrimidine Families

6-Chloro-4-hydroxypyrimidine (CAS: 4765-77-9)

  • Molecular formula : C₄H₃ClN₂O.
  • Key differences :
    • Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen) .
    • Lower molecular weight (130.54 g/mol ) but similar chlorine-hydroxyl substitution pattern.
    • Applications: Used in manufacturing and laboratory settings .

2-Chloro-3-fluoro-4-hydroxypyridine

  • Key differences :
    • Fluorine substituent increases electronegativity, altering reactivity in pharmaceutical synthesis .
    • Example application: Intermediate for imidazo[1,2-a]pyridinyl derivatives in disease treatment .

2-Chloro-4-methyl-3-nitropyridine (CAS: 23056-39-5)

  • Molecular formula : C₆H₅ClN₂O₂.
  • Key differences: Nitro (-NO₂) and methyl (-CH₃) groups enhance electron-withdrawing effects and steric hindrance . Higher molecular weight (172.57 g/mol) and reactivity in substitution reactions compared to 2-chloro-4-hydroxypyridine .

Derivatives with Extended Substituents

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives

  • Molecular weight range : 466–545 g/mol .
  • Key differences :
    • Bulky phenyl substituents increase melting points (268–287°C ) and complexity .
    • Demonstrated antimicrobial activity against bacterial and fungal strains .

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine

  • Key differences: Pyrimidine core with 3-nitrophenoxy and thiophen-2-yl groups .

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Applications
This compound 129.54 169–172 -Cl, -OH Pharmaceutical intermediates
6-Chloro-4-hydroxypyrimidine 130.54 Not reported -Cl, -OH (pyrimidine) Laboratory synthesis
2-Chloro-3-fluoro-4-hydroxypyridine 147.55 Not reported -Cl, -F, -OH Drug development
2-Amino-4-(substituted phenyl)pyridine derivatives 466–545 268–287 -Cl, -NH₂, substituted phenyl Antimicrobial agents

Biological Activity

2-Chloro-4-hydroxypyridine (CAS Number: 17368-12-6) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities and potential applications. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅H₄ClNO
  • Molecular Weight : 129.54 g/mol
  • Melting Point : 169-172 °C
  • Boiling Point : 401.8 °C
  • Density : 1.4 g/cm³

This compound exhibits a range of biological activities through several mechanisms:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. It acts by disrupting cellular processes, potentially through the generation of reactive oxygen species (ROS) which induce oxidative stress in microbial cells .
  • Cell Cycle Regulation : Research indicates that this compound can influence cell cycle progression and apoptosis, suggesting its potential as an anticancer agent. It has been shown to induce apoptosis in certain cancer cell lines through the activation of specific signaling pathways .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, possibly by modulating neurotransmitter systems and reducing neuroinflammation .

Biological Activity Summary Table

Biological ActivityMechanism of ActionReference
AntimicrobialInduction of ROS
Apoptosis InductionActivation of apoptosis signaling pathways
NeuroprotectionModulation of neurotransmitter systems
Inhibition of Tumor GrowthCell cycle regulation

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various pyridine derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to generate hydroxyl radicals, which damage bacterial DNA and proteins .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis. Flow cytometry analyses indicated that this compound activates caspase pathways, which are crucial for programmed cell death .

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological aspects:

  • Acute Toxicity : Studies have shown that the acute toxicity levels vary based on the route of administration. For instance, the oral LD50 in mice is approximately 110 mg/kg, indicating moderate toxicity .
  • Chronic Exposure Effects : Long-term exposure may lead to liver damage characterized by fatty degeneration and necrosis. However, no significant carcinogenic effects have been reported in available literature .

Properties

IUPAC Name

2-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEHFOMFHUQAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938117
Record name 2-Chloropyridin-4-ol
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17368-12-6, 17228-67-0
Record name 2-Chloro-4-pyridinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4(1H)-pyridinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-pyridone
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Record name 2-Chloropyridin-4-ol
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Record name 2-Chloropyridin-4-ol
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Record name 2-chloropyridin-4-ol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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